The Origin and Synthesis of DM1-SMe: A Technical Guide
The Origin and Synthesis of DM1-SMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM1-SMe is a highly potent maytansinoid derivative that serves as a critical component in the development of antibody-drug conjugates (ADCs). As a microtubule inhibitor, it is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with its parent compound, maytansine. This technical guide provides a comprehensive overview of the origin of DM1-SMe, its detailed synthesis from the microbial fermentation product Ansamitocin P-3, and its mechanism of action. This document includes detailed experimental protocols, a summary of physicochemical and biological data, and visual representations of the synthetic and signaling pathways to support researchers in the field of oncology and drug development.
Introduction: The Genesis of a Potent Payload
The story of DM1-SMe begins with the natural product maytansine, an ansa macrolide first isolated from the Ethiopian shrub Maytenus serrata.[1][2] Maytansine demonstrated powerful antitumor properties by inhibiting microtubule assembly, a critical process for cell division.[1][3] However, its clinical development in the 1970s was hampered by severe systemic toxicity, which rendered it unsuitable for widespread therapeutic use.[1][3]
The advent of monoclonal antibody technology opened a new avenue for harnessing the potent cytotoxicity of maytansinoids. The core concept was to use an antibody to selectively deliver the cytotoxic agent to cancer cells, thereby sparing healthy tissues. This led to the development of antibody-drug conjugates (ADCs), where a potent "payload" is chemically linked to an antibody that targets a tumor-specific antigen.
To be effectively used in an ADC, maytansine required chemical modification to introduce a linking point for conjugation to an antibody. This led to the synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), a derivative of maytansine with a free thiol group that can be readily conjugated to a linker on an antibody.[1][4] DM1-SMe is a stabilized, protected form of DM1 where the reactive thiol group is capped with a methyl disulfide (-SMe) group.[] This capping prevents the formation of DM1 dimers and other unwanted disulfide species during storage and handling, ensuring a consistent and high-quality starting material for the conjugation process.[][6] The methyl disulfide group is readily cleaved during the conjugation reaction to reveal the free thiol of DM1 for attachment to the antibody linker.
Physicochemical and Biological Properties of DM1-SMe
A summary of the key quantitative data for DM1-SMe is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine | [] |
| Synonyms | DM1-SSMe | [] |
| CAS Number | 138148-68-2 | [1] |
| Molecular Formula | C₃₆H₅₀ClN₃O₁₀S₂ | [1][7] |
| Molecular Weight | 784.4 g/mol | [1][7] |
| Appearance | Off-white to light yellow solid | [8] |
| Solubility | DMF: 16 mg/mLDMSO: 12 mg/mLDMF:PBS (pH 7.2) (1:5): 0.16 mg/mL | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and darkLong term (months to years): -20 °C | [] |
| In Vitro Potency (IC₅₀) | 0.002 to >3 nM in a panel of cancer cell lines | [1] |
Synthesis of DM1-SMe
The synthesis of DM1-SMe is a multi-step process that begins with the fermentation of the microorganism Actinosynnema pretiosum to produce the precursor molecule, Ansamitocin P-3 (AP3).[2][9] AP3 is then chemically converted to maytansinol, which is subsequently acylated to form DM1. Finally, the thiol group of DM1 is capped to yield DM1-SMe.
Synthetic Pathway Overview
The overall synthetic route from Ansamitocin P-3 to DM1-SMe is depicted below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. DM1-Sme, 138148-68-2 | BroadPharm [broadpharm.com]
- 6. adooq.com [adooq.com]
- 7. DM1-Sme | C36H50ClN3O10S2 | CID 11650734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DM1-Sme CAS:138148-68-2 - Ruixibiotech [ruixibiotech.com]
